molecular formula C30H51N7O7 B1681074 Septacidin CAS No. 87099-85-2

Septacidin

カタログ番号: B1681074
CAS番号: 87099-85-2
分子量: 621.8 g/mol
InChIキー: YBZRLMLGUBIIDN-DUSHZQPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Septacidin is an adenine nucleoside antibiotic known for its antifungal and antitumor activities. It is produced by certain species of the genus Streptomyces, specifically Streptomyces fimbriatus. The compound is characterized by its unique structure, which includes a 4-aminoheptosyl-b-N-glycoside core. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of fungal infections and cancer.

準備方法

Synthetic Routes and Reaction Conditions: Septacidin is synthesized through a series of complex biochemical reactions. The biosynthesis involves the incorporation of a 4-aminoheptose sugar, which is derived from the pentose phosphate pathway. The synthesis also includes the formation of an N-glycosidic bond with adenine and the attachment of various acyl groups.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fimbriatus. The biosynthetic gene cluster responsible for this compound production is often manipulated to enhance yield. For instance, placing the biosynthetic gene cluster under the control of a strong promoter can significantly increase this compound production .

化学反応の分析

Types of Reactions: Septacidin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the this compound core.

    Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Antitumor Activity

Septacidin has demonstrated significant antitumor properties, making it a candidate for cancer treatment. Research indicates that this compound can induce immunogenic cell death in cancer cells, which is crucial for developing effective cancer therapies. In studies involving murine fibrosarcoma cells (MCA205), this compound-treated cells exhibited protective effects against subsequent challenges with live cancer cells, highlighting its potential as an immunotherapeutic agent .

Case Study: Immunogenic Cell Death Induction

  • Study Design : MCA205 cells were treated with this compound and then injected into mice.
  • Results : Mice that received this compound-treated cells showed significant protection against tumor establishment upon re-challenge with live cancer cells. Specifically, 80% of the mice were protected from tumor growth, indicating a robust immune response triggered by this compound .

Antifungal Properties

This compound also exhibits antifungal activity, making it relevant in treating fungal infections. The compound's structure-activity relationship has been studied to optimize its efficacy against various fungal strains.

Data Table: Antifungal Activity of this compound Congeners

CongenerMIC (μM)Activity Description
SEP-55262.5Moderate inhibitory effect on Epidermophyton floccosum
SEP-538>100Weak antifungal activity
SEP-624>100Weak antifungal activity

The findings suggest that the length and modifications of fatty acyl chains significantly influence the antifungal efficacy of this compound analogs .

Pain Relief Potential

Recent studies have identified this compound and its analogs as potential agents for pain relief. The mechanism involves their ability to induce immunogenic responses that may alleviate neuropathic pain, similar to findings observed with spicamycin derivatives currently in clinical trials .

Biosynthesis Insights

Understanding the biosynthesis of this compound is crucial for enhancing its production and developing analogs with improved therapeutic profiles. The biosynthetic pathway involves the conversion of d-sedoheptulose-7-phosphate into the heptose moiety integral to this compound's structure. This pathway shares similarities with lipopolysaccharide biosynthesis in gram-negative bacteria, offering avenues for combinatorial biosynthesis strategies .

Key Biosynthetic Enzymes

  • SepB : Involved in the early stages of this compound biosynthesis.
  • SepL & SepC : Participate in further modifications leading to the final antibiotic structure.

作用機序

Septacidin exerts its effects by inhibiting protein synthesis in target cells. It binds to the ribosomal RNA, interfering with the translation process. This inhibition leads to the disruption of essential cellular functions, ultimately causing cell death. The compound’s ability to induce immunogenic cell death makes it a promising candidate for cancer therapy .

類似化合物との比較

    Spicamycin: Another adenine nucleoside antibiotic with a similar structure but different stereochemistry.

    Anicemycin: An analogue of septacidin known for its antitumor activities.

    KRN5500: A derivative of spicamycin that has entered clinical trials for cancer treatment and pain relief.

Uniqueness: this compound is unique due to its specific 4-aminoheptosyl-b-N-glycoside core and its ability to induce immunogenic cell death. This property distinguishes it from other nucleoside antibiotics and makes it particularly valuable in cancer research .

生物活性

Septacidin is a biologically active compound produced by the actinobacterium Streptomyces fimbriatus. It belongs to the class of acylated 4-aminoheptosyl-β-N-glycosides, which are known for their antibiotic properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Biosynthesis

This compound's structure is characterized by a unique 4-aminoheptose moiety linked to an adenine nucleoside. The biosynthesis of this compound involves complex pathways, primarily derived from the pentose phosphate pathway. Studies have shown that the stereochemistry of the heptose residues plays a crucial role in its biological activity, distinguishing it from similar compounds such as spicamycin .

Antitumor Effects

Research has highlighted this compound's significant antitumor activity. In preclinical studies, this compound has been shown to induce immunogenic cell death (ICD) in murine fibrosarcoma cells (MCA205). When these cells were treated with this compound and subsequently injected into mice, a substantial proportion (80%) of the mice exhibited protective immunity against re-challenges with live cancer cells . This effect was found to be dependent on T lymphocytes, indicating that this compound may enhance immune responses against tumors.

Antifungal Properties

This compound also exhibits antifungal activity. It has been identified as an effective agent against various fungal pathogens, demonstrating potential for therapeutic applications in treating fungal infections . The specific mechanisms underlying its antifungal effects remain an area for further investigation.

Case Studies and Clinical Trials

While extensive clinical data on this compound is limited, preliminary findings suggest promising therapeutic applications. For example, a phase I clinical trial is ongoing to evaluate the pharmacokinetics and safety profile of spicamycin, a related compound. This trial aims to assess its efficacy in patients with advanced malignancies .

Comparative Analysis of this compound and Related Compounds

The following table summarizes key biological activities and characteristics of this compound compared to spicamycin:

CompoundSourceAntitumor ActivityAntifungal ActivityMechanism of Action
This compoundStreptomyces fimbriatusHighModerateInduces immunogenic cell death
SpicamycinStreptomyces alanosinicusModerateHighInhibits protein synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Immunogenic Cell Death : this compound-treated tumor cells exhibit increased exposure of calreticulin (CRT), ATP secretion, and release of high mobility group box 1 (HMGB1), all markers indicative of ICD .
  • Antibiotic Properties : As an antibiotic, this compound disrupts bacterial cell wall synthesis, although specific targets within bacterial cells remain to be fully elucidated.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Investigations should focus on:

  • Mechanistic Studies : Understanding the precise molecular pathways through which this compound exerts its effects.
  • Clinical Trials : Expanding clinical trials to evaluate efficacy and safety in diverse patient populations.
  • Synthetic Modifications : Developing novel congeners with enhanced biological activities or reduced toxicity profiles .

特性

CAS番号

87099-85-2

分子式

C30H51N7O7

分子量

621.8 g/mol

IUPAC名

N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide

InChI

InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20-,23+,25+,26+,27-,30-/m0/s1

InChIキー

YBZRLMLGUBIIDN-DUSHZQPUSA-N

SMILES

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

異性体SMILES

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O

正規SMILES

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

外観

Solid powder

Key on ui other cas no.

62362-59-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2'-epi-septacidin
LIA-0101
LIA-0101 B
septacidin
spicamycin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Septacidin
Reactant of Route 2
Reactant of Route 2
Septacidin
Reactant of Route 3
Reactant of Route 3
Septacidin
Reactant of Route 4
Reactant of Route 4
Septacidin
Reactant of Route 5
Reactant of Route 5
Septacidin
Reactant of Route 6
Reactant of Route 6
Septacidin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。